Quinolactacin C

TNF-alpha inhibition Immunomodulation Structure-Activity Relationship (SAR)

Researchers face high experimental variability when using generic quinolactacins interchangeably due to profound structure-dependent functional divergence. Quinolactacin C solves this by providing a structurally validated negative control essential for reproducible TNF-α SAR studies. • Establishes the C-3 hydroxyl group as the critical determinant for TNF-α inactivity, in direct contrast to Quinolactacin A (IC50 = 12.2 µg/ml). • Serves as a vital comparator for pharmacophore modeling of AChE inhibition, where stereochemistry drives 14-fold activity differences between epimers. • Belongs to the cytotoxic subset (Quinolactacins C1/C2), enabling targeted anticancer screening library assembly distinct from non-cytotoxic family members. Supplied with full structural characterization documentation, ensuring procurement managers receive verified material for immediate use in medicinal chemistry and metabolic engineering workflows.

Molecular Formula C16H18N2O3
Molecular Weight 286.33 g/mol
Cat. No. B1245743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinolactacin C
Synonymsquinolactacin C
Molecular FormulaC16H18N2O3
Molecular Weight286.33 g/mol
Structural Identifiers
SMILESCCC(C)C1(C2=C(C(=O)C3=CC=CC=C3N2C)C(=O)N1)O
InChIInChI=1S/C16H18N2O3/c1-4-9(2)16(21)14-12(15(20)17-16)13(19)10-7-5-6-8-11(10)18(14)3/h5-9,21H,4H2,1-3H3,(H,17,20)
InChIKeyXWFRPFLIFHQNPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Quinolactacin C Overview


Quinolactacin C is a fungal alkaloid belonging to the quinolactacin family, a small group of N-methyl pyrroloquinolone (quinolone-γ-lactam) natural products originally isolated from the fermentation broth of the entomopathogenic fungus Penicillium sp. EPF-6 . It shares the core quinolone-γ-lactam pharmacophore characteristic of this class, a scaffold recognized for its potential in treating cancer and Alzheimer's disease . Quinolactacin C possesses the molecular formula C16H18N2O3 (MW 286.33) and a distinct structural feature—a hydroxyl group at the C-3 position of its lactam ring—which differentiates it from its close analogs, Quinolactacins A and B . This unique structure and its role as a member of a stereochemically and functionally diverse family position Quinolactacin C as a crucial tool compound for investigating structure-activity relationships (SAR) in TNF-α and acetylcholinesterase (AChE) inhibition studies.

Negative control for TNF-α SAR studies
Unique C-3 hydroxy stereochemistry vs analogs A/B
Elucidated biosynthetic pathway for analog engineering

Quinolactacin Analog Substitution Pitfalls


The quinolactacin family exhibits profound structure-dependent functional divergence, making generic substitution scientifically unsound. The family's biological activity is exquisitely sensitive to stereochemistry and subtle structural modifications. For instance, the epimeric pair (S,S)-quinolactacin A2 demonstrates 14-fold greater acetylcholinesterase (AChE) inhibitory activity than its (R,S)-epimer, Quinolactacin A1 . Furthermore, the functional roles of individual quinolactacins are not interchangeable; while Quinolactacin A potently inhibits TNF-α production (IC50 = 12.2 µg/ml), Quinolactacins B and C are inactive in this same assay . These stark differences underscore that substituting one quinolactacin for another, even from the same natural source, introduces high experimental variability and invalidates comparative analyses. Selecting the precise, structurally validated compound, such as Quinolactacin C, is therefore essential for reproducible and interpretable results in SAR studies and pharmacological profiling.

Analog functional divergence TNF-α inhibition may not transfer to B or C analogs
Stereochemistry-dependent AChE activity Epimer shifts can alter AChE inhibition profile significantly
Cytotoxicity subset mismatch Only C/D-series members show reported cytotoxicity, not A2/B2

Quinolactacin C Differentiation Evidence


TNF-α Inhibition: Comparison with Quinolactacin A

In a direct head-to-head comparison within the same study, Quinolactacin A potently inhibited LPS-induced TNF-α production in murine peritoneal macrophages with an IC50 of 12.2 µg/ml, while Quinolactacins B and C showed no distinct inhibitory activity in the same assay . This establishes Quinolactacin C as a crucial negative control or SAR tool compound, highlighting that the C-3 hydroxyl group present in Quinolactacin C abrogates TNF-α inhibitory activity. For researchers investigating TNF-α pathways, selecting Quinolactacin C over the active analog Quinolactacin A would be a critical error for efficacy studies, but an essential choice for defining structural requirements for activity.

TNF-α Inhibition
Head-to-head
Quinolactacin C inactive vs A IC50 12.2 µg/ml
Supports SAR negative-control selection
Murine macrophage LPS model
TNF-alpha inhibition Immunomodulation Structure-Activity Relationship (SAR)

AChE Inhibitory Activity Across Stereoisomers

The quinolactacin family exhibits a dramatic, stereochemistry-dependent divergence in acetylcholinesterase (AChE) inhibition. While specific IC50 values for Quinolactacin C against AChE are not reported, class-level inference is possible: the (S,S)-enantiomer of Quinolactacin A2 displays a remarkable 14-fold higher AChE inhibitory activity compared to its epimer, Quinolactacin A1 . This underscores that the biological activity of this scaffold is not a family-wide property but is dictated by precise three-dimensional structure. Quinolactacin C, with its distinct C-3 hydroxyl substitution, represents a unique stereochemical and functional entity within this class, serving as a distinct reference point for mapping the pharmacophore required for AChE inhibition.

AChE Stereochemistry
Class-level
14-fold activity difference between epimers
Stereochemistry drives AChE activity profile
Quinolactacin C activity not directly reported
Acetylcholinesterase (AChE) inhibition Alzheimer's disease research Stereochemistry-activity relationship

Cytotoxic Activity vs. Biosynthetic Precursors

Quinolactacin C, along with its C1 isomer and the racemic mixture of quinolactacins D1/D2, has been reported to display notable cytotoxic activity, in contrast to the proposed genuine natural products, Quinolactacins A2 and B2 . This study suggests that Quinolactacins C1 and C2, likely formed via epimerization from a common biosynthetic precursor, possess a distinct biological profile. This positions Quinolactacin C within a subset of the quinolactacin family that demonstrates cytotoxicity, differentiating it from the non-cytotoxic, TNF-inhibiting members like A2 and B2. This functional divergence is critical for researchers screening for anticancer leads versus immunomodulatory agents.

Cytotoxic Activity
Class-level
Cytotoxic in subset C/D vs non-cytotoxic A2/B2
Supports cytotoxic subset differentiation
Cell-line details limited; requires validation
Cytotoxicity Anticancer research Biosynthetic derivatives

Biosynthetic Gene Cluster for Structural Diversification

The biosynthetic pathway for the quinolactacin core has been fully elucidated, revealing a concise nonribosomal peptide synthetase (NRPS) pathway and a unique β-keto acid precursor derived from L-kynurenine . This biosynthetic understanding provides a platform for engineering new quinolactacin analogs. The N-desmethyl analog of Quinolactacin A has already been successfully produced by constructing a hybrid bacterial-fungal pathway in a heterologous host . This body of work establishes a clear route for the rational, biosynthetic modification of the quinolactacin scaffold, including Quinolactacin C, to generate novel derivatives with potentially optimized properties. This is a unique advantage for researchers interested in natural product diversification that is not available for compounds whose biosynthetic machinery remains unknown.

Biosynthetic Engineering
Supporting evidence
NRPS pathway elucidated; hybrid pathway constructed
Enables rational analog generation
Heterologous expression systems
Biosynthetic engineering Nonribosomal peptide synthetase (NRPS) Quinolone-γ-lactam pharmacophore

Quinolactacin C Application Scenarios


SAR Studies for TNF-α Inhibition

Quinolactacin C serves as an essential negative control and SAR probe in studies aimed at defining the molecular features required for TNF-α inhibition. Its established lack of activity, in direct contrast to the potent activity of Quinolactacin A (IC50 = 12.2 µg/ml), allows researchers to pinpoint the C-3 hydroxyl group as a critical structural determinant for activity. This makes Quinolactacin C a vital comparator for medicinal chemistry campaigns seeking to design more potent and selective immunomodulatory agents.

AChE Pharmacophore Mapping

Given the profound impact of stereochemistry on AChE inhibition within the quinolactacin family (e.g., a 14-fold difference between epimers), Quinolactacin C, with its unique stereochemical and substitution pattern, provides a critical data point for constructing accurate pharmacophore models. Researchers can use Quinolactacin C to map the steric and electronic constraints of the AChE active site, guiding the rational design of next-generation inhibitors for Alzheimer's disease research.

Cytotoxicity Screening & Anticancer Lead Discovery

Quinolactacin C is a specific member of the cytotoxic subset of quinolactacins, differentiating it from non-cytotoxic family members like A2 and B2. This positions it as a focused starting point for screening libraries in anticancer drug discovery programs. Its procurement is justified for projects specifically targeting cytotoxic phenotypes, as opposed to those seeking immunomodulatory or anti-neurodegenerative compounds.

Biosynthetic Engineering & Combinatorial Biosynthesis

The fully elucidated biosynthetic gene cluster for quinolactacins, which includes the NRPS machinery responsible for constructing the quinolone-γ-lactam core, provides a unique platform for metabolic engineering. Procuring Quinolactacin C as an analytical standard or a reference compound for yield assessment is essential for groups engaged in heterologous production, precursor-directed biosynthesis, or enzyme engineering efforts aimed at generating novel quinolactacin derivatives with improved or novel bioactivities.

Application
Selection Property
Validation Focus
TNF-α pathway SAR studies
Negative-control comparator
Confirm lack of TNF-α inhibition via SAR
AChE pharmacophore modeling
Unique stereochemical scaffold
Pharmacophore modeling with stereochemical constraints
Cancer cell-model screening
Cytotoxicity subset profile
Cell-model endpoint review
Biosynthetic pathway engineering
Elucidated NRPS pathway
Heterologous production and analog generation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
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